molecular formula C9H5F2NO B8754690 5,7-Difluoro-1,2-dihydroquinolin-2-one

5,7-Difluoro-1,2-dihydroquinolin-2-one

Cat. No. B8754690
M. Wt: 181.14 g/mol
InChI Key: IPAHJEVDJVENAS-UHFFFAOYSA-N
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Patent
US08071592B2

Procedure details

A solution of 70% H2SO4 was made up by adding chilled H2SO4 (70 ml) to chilled water (30 ml) ensuring the temp remained between 10-20° C. The acid was then slowly added to the water keeping the temperature between 10 and 20° C. Finely ground N-(3,5-difluorophenyl)-3,3-bis(methyloxy)propanamide (12 g, 49 mmol) was added to the chilled solution over 1 h and then stirred at 5° C. for 1.5 h. An ice-water mixture (100 ml) was added carefully, followed by water (400 ml). The mixture was stirred for 0.5 h then the solid formed was filtered off and dried in the vacuum-oven at 40° C. over the weekend. The solid was still wet so it was dried in the desiccator with P2O5 to afford the impure desired compound (12 g, 136%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
N-(3,5-difluorophenyl)-3,3-bis(methyloxy)propanamide
Quantity
12 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Seven
Yield
136%

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[F:6][C:7]1[CH:8]=[C:9]([NH:14][C:15](=[O:22])[CH2:16][CH:17](OC)OC)[CH:10]=[C:11]([F:13])[CH:12]=1>O>[F:6][C:7]1[CH:12]=[C:11]([F:13])[CH:10]=[C:9]2[C:8]=1[CH:17]=[CH:16][C:15](=[O:22])[NH:14]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
N-(3,5-difluorophenyl)-3,3-bis(methyloxy)propanamide
Quantity
12 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)NC(CC(OC)OC)=O
Step Four
Name
ice water
Quantity
100 mL
Type
reactant
Smiles
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirred at 5° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding
CUSTOM
Type
CUSTOM
Details
remained between 10-20° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
the solid formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried in the vacuum-oven at 40° C. over the weekend
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried in the desiccator with P2O5

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=C2C=CC(NC2=CC(=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 136%
YIELD: CALCULATEDPERCENTYIELD 135.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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